Metabolic Abundance: 9-Hydroxyminocycline as the Predominant Hepatic Metabolite of Minocycline
In humans, minocycline is extensively metabolized in the liver, with 9-hydroxyminocycline identified as the principal metabolite. Quantitative analysis reveals that approximately 50% of the administered dose is inactivated via this pathway, in stark contrast to minor N-demethylated metabolites [1]. This substantial conversion rate distinguishes 9-hydroxyminocycline as the most abundant and analytically significant metabolite.
| Evidence Dimension | Relative abundance of minocycline metabolites |
|---|---|
| Target Compound Data | Approximately 50% of minocycline dose metabolized to 9-hydroxyminocycline |
| Comparator Or Baseline | N-demethylated minocycline (other principal metabolites, but quantitatively minor) |
| Quantified Difference | 9-Hydroxyminocycline is the primary metabolite, accounting for the majority of hepatic inactivation; N-demethylated metabolites are secondary. |
| Conditions | Human hepatic metabolism in vivo (clinical pharmacokinetic studies) |
Why This Matters
This high metabolic conversion rate makes 9-hydroxyminocycline the essential biomarker for assessing hepatic function and drug-drug interactions involving minocycline, driving procurement for pharmacokinetic and toxicokinetic studies.
- [1] DrugBank. (2024). Minocycline. Metabolism section. Retrieved from https://go.drugbank.com/drugs/DB01017 View Source
